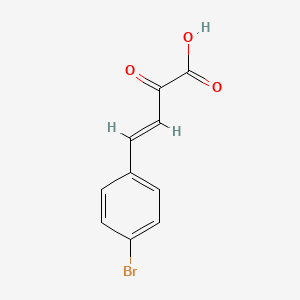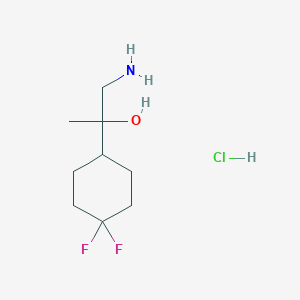
4-Carbamoylcubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoylcubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structureThe rigid and symmetrical structure of cubane derivatives makes them valuable as bioisosteres for aromatic compounds, providing unique properties that can be exploited in drug design and other applications .
Méthodes De Préparation
The synthesis of 4-carbamoylcubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane-1,4-dicarboxylic acid, which can be achieved through various chemical reactions.
Analyse Des Réactions Chimiques
4-Carbamoylcubane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups, such as amines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Carbamoylcubane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in various chemical studies.
Biology: Its unique structure makes it a valuable tool for studying the interactions of rigid, non-planar molecules with biological targets.
Medicine: Cubane derivatives, including this compound, are investigated for their potential as bioisosteres in drug design, offering alternatives to traditional aromatic compounds.
Mécanisme D'action
The mechanism of action of 4-carbamoylcubane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the properties of aromatic compounds while providing enhanced stability and reduced metabolic degradation. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
4-Carbamoylcubane-1-carboxylic acid can be compared to other cubane derivatives and similar rigid, non-planar molecules:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups, used as a precursor in the synthesis of this compound.
Bicyclo[1.1.1]pentane derivatives: These compounds share the rigid, non-planar structure of cubane derivatives and are also used as bioisosteres in medicinal chemistry.
Bicyclo[2.2.2]octane derivatives: Similar to cubane derivatives, these compounds are used in materials science and medicinal chemistry for their unique structural properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
IUPAC Name |
4-carbamoylcubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-7(12)9-1-4-2(9)6-3(9)5(1)10(4,6)8(13)14/h1-6H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKYUWWHVLNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)
![4-amino-N-[(2-ethoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2967429.png)
![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)





